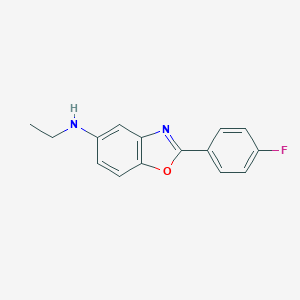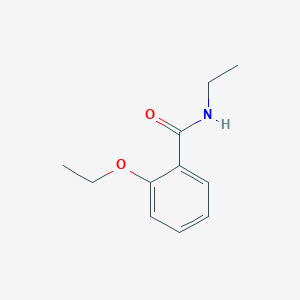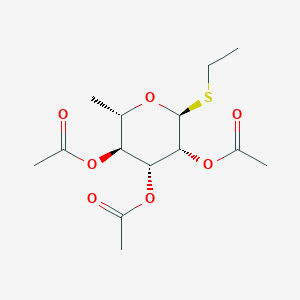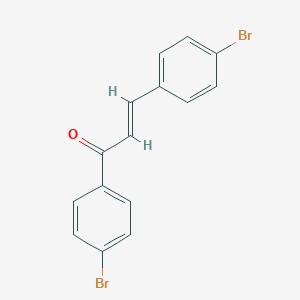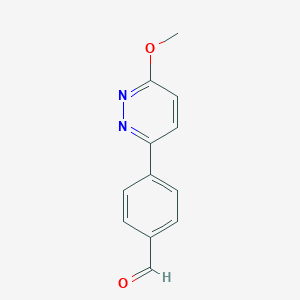![molecular formula C8H18N4 B145278 2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine CAS No. 133907-73-0](/img/structure/B145278.png)
2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine, commonly known as DMP, is a heterocyclic organic compound with the chemical formula C12H22N2. It is a bicyclic compound that consists of two fused pyrazine rings. DMP is a colorless liquid that is soluble in organic solvents like ethanol and chloroform. DMP is widely used in scientific research for its unique chemical and biological properties.
Mecanismo De Acción
The mechanism of action of DMP is not fully understood. However, it has been proposed that DMP exerts its biological activities by modulating various signaling pathways in cells. For example, DMP has been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. DMP has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
DMP has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. DMP has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Furthermore, DMP has been found to reduce oxidative stress and improve antioxidant capacity in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMP has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. DMP is also soluble in organic solvents, which makes it easy to work with in the lab. However, DMP has some limitations as well. It is a toxic compound that can cause harm to humans and animals if not handled properly. Furthermore, DMP has a short half-life, which limits its use in long-term experiments.
Direcciones Futuras
There are several future directions for the use of DMP in scientific research. One potential application is in the development of new antibacterial and antifungal agents. DMP can serve as a lead compound for the design and synthesis of new compounds with improved biological activity. Furthermore, DMP can be used in the development of new anticancer agents. Its ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for cancer therapy. Additionally, DMP can be used in the development of new anti-inflammatory and antioxidant agents. Its ability to modulate various signaling pathways in cells makes it a valuable tool for studying the mechanisms of inflammation and oxidative stress.
Aplicaciones Científicas De Investigación
DMP has been extensively used in scientific research for its diverse biological activities. It has been shown to exhibit antibacterial, antifungal, and antiviral properties. DMP has also been found to have anticancer activity, where it induces apoptosis, inhibits cell proliferation, and reduces tumor growth. Furthermore, DMP has been shown to have anti-inflammatory and antioxidant properties.
Propiedades
Número CAS |
133907-73-0 |
|---|---|
Nombre del producto |
2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine |
Fórmula molecular |
C8H18N4 |
Peso molecular |
170.26 g/mol |
Nombre IUPAC |
2,6-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydropyrazino[2,3-b]pyrazine |
InChI |
InChI=1S/C8H18N4/c1-5-3-9-8-7(11-5)10-4-6(2)12-8/h5-12H,3-4H2,1-2H3 |
Clave InChI |
LYGGRLTYCRTJOP-UHFFFAOYSA-N |
SMILES |
CC1CNC2C(N1)NCC(N2)C |
SMILES canónico |
CC1CNC2C(N1)NCC(N2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


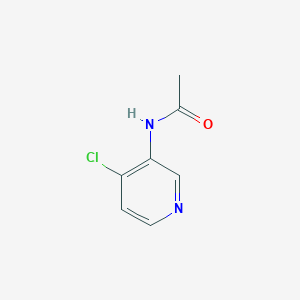
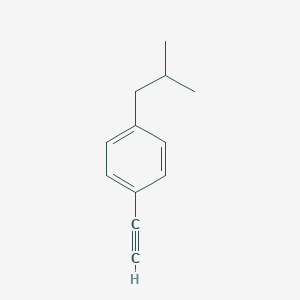
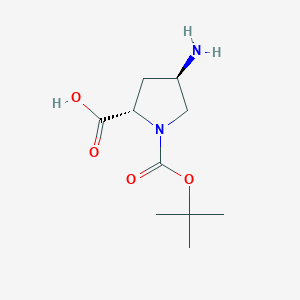
![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)
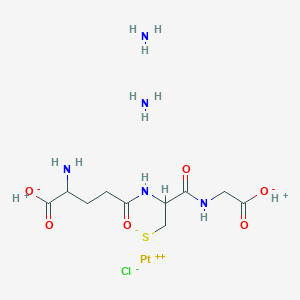
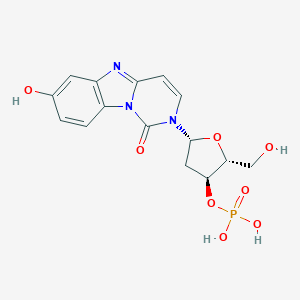
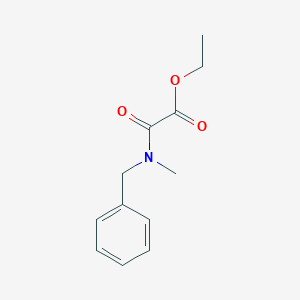
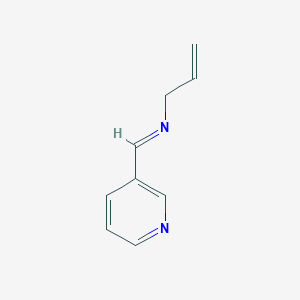
![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)
